Quazolast
Overview
Description
Quazolast is a small molecule drug known for its role as a potent mediator release inhibitor. It is primarily used in the treatment of immune system diseases and respiratory diseases, such as asthma . The molecular formula of this compound is C12H7ClN2O3, and it is classified as a mast cell stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quazolast involves the formation of a quinoline derivative. The key steps include the cyclization of appropriate precursors to form the oxazoloquinoline core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Quazolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Quazolast has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving mediator release inhibition.
Biology: Investigated for its effects on mast cells and its potential role in modulating immune responses.
Medicine: Evaluated for its efficacy in treating respiratory diseases, particularly asthma, and its gastroprotective properties
Industry: Utilized in the development of new therapeutic agents targeting immune and respiratory diseases.
Mechanism of Action
Quazolast exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and leukotrienes. This action helps in reducing inflammation and allergic responses. The molecular targets include cell membrane modulators and pathways involved in mast cell activation .
Comparison with Similar Compounds
Quazolast is unique in its specific action as a mast cell stabilizer. Similar compounds include:
Sodium Cromoglycate: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer with similar applications.
Nedocromil: Used for its anti-inflammatory properties in respiratory diseases.
This compound stands out due to its potent mediator release inhibition and its specific applications in treating immune and respiratory diseases .
Properties
CAS No. |
86048-40-0 |
---|---|
Molecular Formula |
C12H7ClN2O3 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |
InChI Key |
ZCRBUWNCWCWRGL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Appearance |
Solid powder |
86048-40-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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